molecular formula C14H23BrN2O B3366437 4-Bromo-5-(octyloxy)benzene-1,2-diamine CAS No. 1373232-59-7

4-Bromo-5-(octyloxy)benzene-1,2-diamine

Cat. No.: B3366437
CAS No.: 1373232-59-7
M. Wt: 315.25 g/mol
InChI Key: QTVRLGZXZOEMSP-UHFFFAOYSA-N
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Description

4-Bromo-5-(octyloxy)benzene-1,2-diamine is an organic compound characterized by the presence of a bromine atom, an octyloxy group, and two amine groups attached to a benzene ring. This compound is a solid substance, typically appearing as white to pale yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(octyloxy)benzene-1,2-diamine typically involves the bromination of 5-(octyloxy)benzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(octyloxy)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

    Oxidation Products: Nitro derivatives of the original compound.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

4-Bromo-5-(octyloxy)benzene-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(octyloxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Bromo-2,5-diaminotoluene: Similar structure with a methyl group instead of an octyloxy group.

    4-Bromo-1,2-diaminobenzene: Lacks the octyloxy group, making it less hydrophobic.

    5-(Octyloxy)-1,2-diaminobenzene: Lacks the bromine atom, affecting its reactivity.

Uniqueness: 4-Bromo-5-(octyloxy)benzene-1,2-diamine is unique due to the presence of both the bromine atom and the octyloxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

4-bromo-5-octoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrN2O/c1-2-3-4-5-6-7-8-18-14-10-13(17)12(16)9-11(14)15/h9-10H,2-8,16-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVRLGZXZOEMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C(=C1)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273423
Record name 1,2-Benzenediamine, 4-bromo-5-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-59-7
Record name 1,2-Benzenediamine, 4-bromo-5-(octyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-bromo-5-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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